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Compound of Interest

Compound Name: 4-Fluoro-3-methoxyaniline

Cat. No.: B1304784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization and biological activities of

various derivatives of 4-fluoro-3-methoxyaniline. This key scaffold is integral in the

development of novel therapeutic agents, and understanding the properties of its derivatives is

crucial for advancing drug discovery. This document summarizes key quantitative data, details

experimental protocols for characterization, and visualizes a relevant signaling pathway to

provide a comprehensive resource.

Introduction to 4-Fluoro-3-methoxyaniline and Its
Derivatives
4-Fluoro-3-methoxyaniline is an aromatic amine that serves as a versatile building block in

medicinal chemistry. The presence of the fluorine atom and the methoxy group can significantly

influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives,

such as metabolic stability, binding affinity, and bioavailability. This guide explores several

classes of derivatives synthesized from this precursor, including Schiff bases, amides, and

more complex heterocyclic structures, and compares their analytical characteristics and

biological performance.
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The following tables summarize the key physical, spectral, and biological data for 4-fluoro-3-
methoxyaniline and a selection of its derivatives, providing a basis for comparison.

Table 1: Physicochemical and Spectroscopic Data of 4-Fluoro-3-methoxyaniline and Its

Isomers

Compoun
d

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Key ¹H
NMR
Signals
(ppm,
Solvent)

Key IR
Bands
(cm⁻¹)

4-Fluoro-3-

methoxyani

line

64465-53-

8
C₇H₈FNO 141.14

Not

specified

Data

available

through

chemical

suppliers

Data

available

through

PubChem[

1]

3-Fluoro-4-

methoxyani

line

366-99-4 C₇H₈FNO 141.14 81-83

Data

available

through

PubChem[

2]

Data

available

through

PubChem[

2]

4-Fluoro-2-

methoxyani

line

450-91-9 C₇H₈FNO 141.14
Not

specified

Not

specified

Not

specified

Table 2: Biological Activity of Selected 4-Fluoro-3-methoxyaniline Derivatives
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Derivative
Class

Specific
Compound
Example

Target
Activity
Metric

Result Reference

Schiff Base

N-(4-

chlorobenzyli

dene)-4-

fluoro-3-

methoxyanilin

e

Staphylococc

us aureus

(MRSA)

Zone of

Inhibition

(mm)

~10 [3]

Amide

N-(4-

chlorophenyl)

-4-methoxy-

3-

(methylamino

)benzamide

Hepatitis B

Virus (HBV)
IC₅₀

1.99 µM

(wild-type),

3.30 µM

(drug-

resistant)

[4]

Quinoline

3-(3-Fluoro-4-

methoxyphen

yl)-6,7-

dimethoxyqui

noline

PDGF

Receptor

Tyrosine

Kinase

IC₅₀ < 20 nM

Proguanil

Analog

N-1-Alkyl-N-

5-(4-

trifluorometho

xy)phenyl

proguanil

Human

Cancer Cell

Lines

Antiproliferati

ve Activity

Significantly

better than

proguanil

Experimental Protocols
Detailed methodologies for the synthesis and characterization of 4-fluoro-3-methoxyaniline
derivatives are crucial for reproducibility and further development.

Synthesis of Schiff Base Derivatives
Schiff bases are commonly synthesized through the condensation reaction of a primary amine

with an aldehyde or ketone.
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General Procedure:

Dissolve 4-fluoro-3-methoxyaniline in a suitable solvent, such as ethanol or methanol.

Add an equimolar amount of the desired substituted aromatic aldehyde.

Add a catalytic amount of an acid, such as glacial acetic acid.

Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base

product to crystallize.

Filter the solid product, wash with cold solvent, and dry under vacuum.

Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.

Characterization Techniques
NMR is used to determine the molecular structure of the synthesized derivatives.

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Parameters:

Spectrometer: 300-600 MHz.

Number of Scans: 16-64.

Relaxation Delay: 1-5 s.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled.

Number of Scans: >1000, depending on concentration.
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FTIR is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

Mix 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide

(KBr) powder in an agate mortar.

Grind the mixture to a fine powder.

Press the mixture in a hydraulic press to form a transparent pellet.

Data Acquisition:

Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Record the spectrum and perform a background subtraction.

Signaling Pathway and Mechanism of Action
Derivatives of 4-fluoro-3-methoxyaniline are often investigated as kinase inhibitors. A

prominent example of a drug with a similar structural motif is Trametinib, a MEK inhibitor used

in cancer therapy. The mechanism of action of MEK inhibitors provides a valuable model for

understanding the potential biological effects of novel 4-fluoro-3-methoxyaniline derivatives.

The diagram below illustrates the MAPK/ERK signaling pathway and the inhibitory action of

MEK inhibitors like Trametinib. This pathway is crucial for cell proliferation and survival, and its

dysregulation is common in many cancers.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1304784?utm_src=pdf-body
https://www.benchchem.com/product/b1304784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Growth Factor

Receptor Tyrosine Kinase (RTK)

Binds

RAS

Activates

RAF

Activates

MEK1/2

Phosphorylates

ERK1/2

Phosphorylates

Transcription Factors
(e.g., c-Myc, AP-1)

Activates

Cell Proliferation,
Survival, Differentiation

Promotes

Trametinib
(MEK Inhibitor)

Inhibits

Click to download full resolution via product page

Caption: The MAPK/ERK signaling cascade and the inhibitory action of Trametinib.
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Conclusion
The 4-fluoro-3-methoxyaniline scaffold is a valuable starting point for the development of a

diverse range of biologically active compounds. The data and protocols presented in this guide

offer a comparative framework for researchers to evaluate and characterize novel derivatives.

The exploration of their mechanisms of action, exemplified by the inhibition of key signaling

pathways like MAPK/ERK, will continue to be a promising avenue for the discovery of new

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1304784?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

